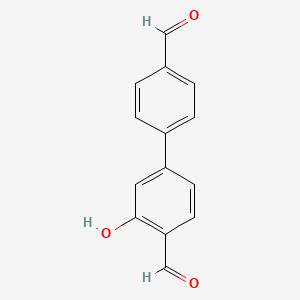

5-(4-Formylphenyl)-2-formylphenol

説明

5-(4-Formylphenyl)-2-formylphenol (CAS: 1261930-12-4, C₁₄H₁₀O₃) is a biphenyl derivative featuring two formyl groups (-CHO) at the para and ortho positions relative to a hydroxyl group (-OH) on the aromatic ring (Fig. 1). This compound serves as a versatile building block in organic synthesis, particularly for covalent organic frameworks (COFs), pharmaceutical intermediates, and optoelectronic materials . Its hydroxyl group enhances polarity and hydrogen-bonding capacity, distinguishing it from non-hydroxylated analogs.

特性

IUPAC Name |

4-(4-formylphenyl)-2-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O3/c15-8-10-1-3-11(4-2-10)12-5-6-13(9-16)14(17)7-12/h1-9,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOBYWILPDWAYHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C2=CC(=C(C=C2)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00685053 | |

| Record name | 3-Hydroxy[1,1'-biphenyl]-4,4'-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00685053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261930-12-4 | |

| Record name | 3-Hydroxy[1,1'-biphenyl]-4,4'-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00685053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Formylphenyl)-2-formylphenol typically involves the formylation of phenolic compounds. One common method is the Vilsmeier-Haack reaction, which uses a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce formyl groups onto the aromatic ring . The reaction is usually carried out under controlled temperature conditions to ensure the selective formylation of the phenolic compound.

Industrial Production Methods

In an industrial setting, the production of 5-(4-Formylphenyl)-2-formylphenol may involve large-scale formylation reactions using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial production process .

化学反応の分析

Types of Reactions

5-(4-Formylphenyl)-2-formylphenol undergoes various chemical reactions, including:

Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The formyl groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

Oxidation: 5-(4-Carboxyphenyl)-2-carboxyphenol.

Reduction: 5-(4-Hydroxymethylphenyl)-2-hydroxymethylphenol.

Substitution: 5-(4-Nitrophenyl)-2-nitrophenol (nitration product).

科学的研究の応用

5-(4-Formylphenyl)-2-formylphenol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential as a biochemical probe due to its reactive formyl groups.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

作用機序

The mechanism of action of 5-(4-Formylphenyl)-2-formylphenol involves its reactive formyl groups, which can form covalent bonds with nucleophilic sites on biomolecules. This reactivity allows the compound to modify proteins, nucleic acids, and other cellular components, potentially leading to various biological effects. The phenolic hydroxyl group can also participate in hydrogen bonding and other interactions, further influencing the compound’s activity .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogs and Functional Group Variations

5-(4-Formylphenyl)-isophthalaldehyde (FPPA)

- Structure : Contains three formyl groups (two at isophthalaldehyde positions and one at the para-phenyl group).

- Application : Used in heteropore COFs. The absence of a hydroxyl group in FPPA allows for stronger π-π interactions between layers, facilitating planar stacking and reduced exfoliation efficiency compared to hydroxyl-containing analogs .

- Key Difference: The hydroxyl group in 5-(4-Formylphenyl)-2-formylphenol introduces steric hindrance and hydrogen bonding, altering crystallinity and solubility in polar solvents.

5-(2-Carboxythiophene-4-yl)-2-formylphenol (CAS: 1261907-31-6)

- Structure : Substitutes one phenyl ring with a carboxythiophene group.

- Application : Demonstrated anti-leishmanial activity (MTT assay IC₅₀: 12 µM against L. infantum), suggesting that electron-withdrawing groups (e.g., carboxylic acid) enhance bioactivity compared to hydroxylated analogs .

- Key Difference : The thiophene moiety increases conjugation and electronic delocalization, impacting redox properties in electrochemical applications.

4-(4-Ethylthiophenyl)-2-formylphenol (CAS: 1261890-33-8)

- Structure : Features an ethylthio (-S-C₂H₅) substituent instead of a hydroxyl group.

- Property: Higher hydrophobicity (logP ≈ 3.2) compared to 5-(4-Formylphenyl)-2-formylphenol (logP ≈ 1.8), making it suitable for lipid-soluble drug delivery systems .

Physicochemical Properties

Table 1: Comparative Physicochemical Data

- Thermal Stability: The hydroxyl group in 5-(4-Formylphenyl)-2-formylphenol reduces thermal stability compared to FPPA, which lacks polar substituents .

- Solubility : Enhanced solubility in polar solvents (e.g., DMF) due to hydrogen bonding, unlike ethylthio or trifluoromethyl analogs .

Pharmaceutical Intermediates

- Anti-parasitic Agents: 5-(4-Formylphenyl)-2-formylphenol derivatives show moderate activity (e.g., IC₅₀: 25 µM against L. tropica), while carboxythiophene analogs exhibit higher potency due to enhanced electron-withdrawing effects .

- Porphyrin Conjugates : Used in photodynamic therapy; the hydroxyl group enables covalent linkage to targeting moieties (e.g., porphyrins) .

生物活性

5-(4-Formylphenyl)-2-formylphenol, also known by its CAS number 1261930-12-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Molecular Structure and Characteristics

- IUPAC Name : 5-(4-Formylphenyl)-2-formylphenol

- Molecular Formula : C14H12O3

- Molecular Weight : 232.24 g/mol

The compound features two formyl groups attached to a biphenyl structure, which may contribute to its biological activity through various mechanisms.

Antioxidant Properties

Research has shown that phenolic compounds like 5-(4-Formylphenyl)-2-formylphenol exhibit significant antioxidant activity. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases, including cancer and cardiovascular disorders.

A study assessing the antioxidant capacity of similar compounds indicated that structural features such as hydroxyl groups significantly enhance their ability to scavenge free radicals. This suggests that 5-(4-Formylphenyl)-2-formylphenol may possess similar properties, potentially reducing oxidative damage in biological systems .

Anti-inflammatory Effects

Phenolic compounds have also been recognized for their anti-inflammatory properties. In models of inflammation, such as carrageenan-induced paw edema in rats, compounds with similar structures demonstrated significant inhibition of inflammatory responses, suggesting that 5-(4-Formylphenyl)-2-formylphenol could exert comparable effects through cyclooxygenase inhibition .

The biological activity of 5-(4-Formylphenyl)-2-formylphenol is likely mediated through its interaction with specific molecular targets:

- Free Radical Scavenging : The presence of hydroxyl groups allows the compound to donate electrons to free radicals, neutralizing them and preventing cellular damage.

- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways (e.g., cyclooxygenases), thereby reducing the production of pro-inflammatory mediators .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antioxidant | Reduces DPPH radical formation | |

| Anti-inflammatory | Inhibits paw edema in rat models | |

| Antimicrobial | Potential activity against pathogens |

Case Studies

- Antioxidant Study : A recent investigation into the antioxidant properties of phenolic compounds found that derivatives similar to 5-(4-Formylphenyl)-2-formylphenol exhibited IC50 values indicating strong scavenging activity against DPPH radicals. The study emphasized the importance of structural features in enhancing antioxidant efficacy .

- Inflammation Model : In a controlled experiment involving carrageenan-induced inflammation, compounds structurally related to 5-(4-Formylphenyl)-2-formylphenol showed significant reduction in edema compared to controls, suggesting a therapeutic potential for inflammatory conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。